Mitochondrial-Targeting Confers 15.6-Fold Tumor Selectivity Over Non-Cancerous Cells vs. Parent Compound 1a
PDK-IN-2 (1f) was rationally designed by conjugating a triphenylphosphonium (TPP⁺) cation to the parent dichloroacetophenone derivative 1a to enhance mitochondrial accumulation. In MTT assays, 1f exhibited an IC₅₀ of 0.21 μM against NCI-H1650 lung cancer cells but 3.28 μM against non-cancerous BEAS-2B cells, yielding a selectivity index of 15.6 . In contrast, the parent compound 1a showed IC₅₀ values of 2.25 μM (NCI-H1650) and 2.78 μM (BEAS-2B), a selectivity index of only 1.24 . This represents a 12.6-fold improvement in tumor selectivity.
| Evidence Dimension | Tumor selectivity index (IC₅₀ normal cell / IC₅₀ cancer cell) |
|---|---|
| Target Compound Data | Selectivity index = 15.6 (NCI-H1650 vs. BEAS-2B) |
| Comparator Or Baseline | Parent compound 1a: Selectivity index = 1.24 |
| Quantified Difference | 12.6-fold improvement |
| Conditions | MTT assay, 72 h incubation, NCI-H1650 lung cancer cells vs. BEAS-2B normal bronchial epithelial cells |
Why This Matters
The high tumor selectivity index reduces the likelihood of cytotoxicity in normal tissues, making PDK-IN-2 a more reliable tool for studying cancer-specific metabolic disruption.
- [1] Xu, B., et al. Rational design of mitochondria-targeted pyruvate dehydrogenase kinase 1 inhibitors with improved selectivity and antiproliferative activity. Eur. J. Med. Chem. 2018, 155, 275-284. DOI: 10.1016/j.ejmech.2018.05.043 View Source
